

# In-Depth Technical Guide to Imidazo[1,5-a]pyridine-6-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Imidazo[1,5-a]pyridine-6-carboxylic acid*

Cat. No.: *B1322488*

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## Abstract

**Imidazo[1,5-a]pyridine-6-carboxylic acid**, a heterocyclic compound belonging to the imidazopyridine class, holds significant interest within medicinal chemistry and drug discovery. The imidazopyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs, exhibiting a wide array of biological activities. These activities include, but are not limited to, anxiolytic, sedative, anti-inflammatory, antiviral, and anticancer effects. The structural characteristics of imidazopyridines, particularly their ability to mimic purine structures, allow them to interact with various biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of **Imidazo[1,5-a]pyridine-6-carboxylic acid**, including its chemical properties, a detailed synthesis protocol, and an exploration of the broader biological significance of the imidazo[1,5-a]pyridine scaffold.

## Compound Identification and Properties

**Imidazo[1,5-a]pyridine-6-carboxylic acid** is a specific isomer of the imidazopyridine family, distinguished by the placement of the nitrogen atom in the five-membered ring and the position of the carboxylic acid group on the six-membered ring.

Table 1: Physicochemical Properties of **Imidazo[1,5-a]pyridine-6-carboxylic acid**

Property	Value	Source
CAS Number	256935-76-9	--INVALID-LINK--[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	162.15 g/mol	--INVALID-LINK--[1]
Appearance	Solid	General knowledge
Storage	Room temperature, dry conditions	General knowledge

## Synthesis of Imidazo[1,5-a]pyridines: General Methodologies

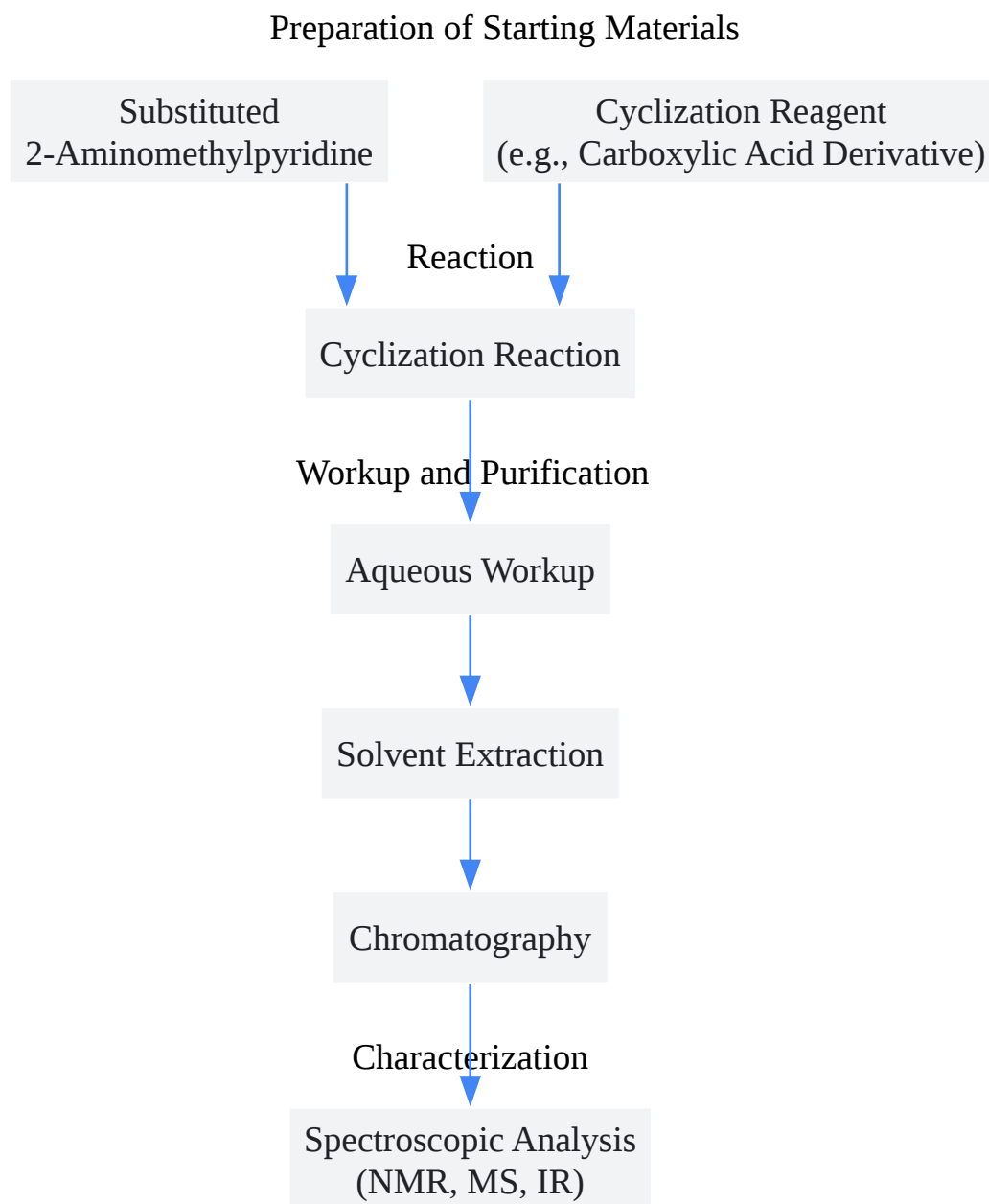
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. While a specific protocol for the 6-carboxylic acid derivative is not readily available in public literature, general and adaptable methods have been reported. These often involve the cyclization of appropriately substituted pyridine precursors.

One common strategy is the reaction of 2-aminomethylpyridine derivatives with a suitable reagent to form the fused imidazole ring. Various synthetic strategies for the broader class of imidazo[1,2-a]pyridines have been reviewed, including the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with  $\alpha$ -halocarbonyl compounds.[2]

A variety of synthetic approaches for imidazo[1,5-a]pyridines have been developed, often utilizing multicomponent reactions or metal-catalyzed processes to construct the heterocyclic core.[3] These methods offer access to a diverse range of substituted imidazo[1,5-a]pyridine derivatives.

## Illustrative Experimental Workflow for Imidazo[1,5-a]pyridine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an imidazo[1,5-a]pyridine core, which could be adapted for the synthesis of the 6-carboxylic acid derivative by selecting the appropriate starting materials.



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Generalized Synthetic Workflow

## Biological and Medicinal Significance of the Imidazopyridine Scaffold

The imidazopyridine core is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[4] Derivatives of this heterocyclic system have been developed as drugs for various therapeutic areas.

Table 2: Reported Biological Activities of Imidazopyridine Derivatives

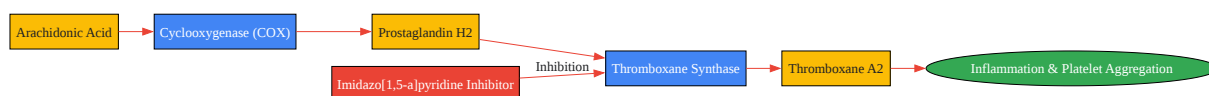
Biological Activity	Description	Key Molecular Targets (Examples)
Anticancer	Imidazopyridine derivatives have shown cytotoxic effects against various cancer cell lines.[5]	Kinases, Tubulin
Anti-inflammatory	Certain derivatives exhibit anti-inflammatory properties.[5]	Cyclooxygenase (COX) enzymes
Antiviral	Antiviral activity has been reported for some imidazopyridine compounds.	Viral enzymes and proteins
Antibacterial	The scaffold is present in some antibacterial agents.[4]	Bacterial enzymes
Anxiolytic/Sedative	The most well-known application, with drugs like Zolpidem targeting GABA-A receptors.[4]	GABA-A receptors
Antituberculosis	Several imidazo[1,2-a]pyridine analogues have been investigated as potent antituberculosis agents.[6]	Various mycobacterial targets

## Imidazo[1,5-a]pyridines as Thromboxane A2 Synthetase Inhibitors

A notable study on the imidazo[1,5-a]pyridine scaffold identified a new class of thromboxane A2 synthetase inhibitors.[7] This highlights the potential of this specific isomer series in the

development of cardiovascular drugs.

The general mechanism for such inhibitors would involve the modulation of the arachidonic acid cascade, a key signaling pathway in inflammation and platelet aggregation.



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### Thromboxane Synthesis Inhibition Pathway

## Future Perspectives

The imidazo[1,5-a]pyridine scaffold, including the 6-carboxylic acid derivative, remains an area of active interest for the development of new therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the creation of libraries of derivatives for structure-activity relationship (SAR) studies. Future research will likely focus on the synthesis and evaluation of novel **Imidazo[1,5-a]pyridine-6-carboxylic acid** derivatives for a range of biological targets, leveraging the known pharmacological potential of the broader imidazopyridine class. The development of more efficient and diverse synthetic methodologies will be crucial in advancing this field.[8]

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- To cite this document: BenchChem. [In-Depth Technical Guide to Imidazo[1,5-a]pyridine-6-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322488#imidazo-1-5-a-pyridine-6-carboxylic-acid-cas-number]

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